molecular formula C13H11FO3S B6374833 2-Fluoro-4-(3-methylsulfonylphenyl)phenol CAS No. 1261895-62-8

2-Fluoro-4-(3-methylsulfonylphenyl)phenol

Cat. No.: B6374833
CAS No.: 1261895-62-8
M. Wt: 266.29 g/mol
InChI Key: DGFXNZRLNGMGGU-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-methylsulfonylphenyl)phenol is an organic compound with the molecular formula C13H11FO3S It is characterized by the presence of a fluorine atom and a methylsulfonyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-methylsulfonylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and 3-methylsulfonylbenzene.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The nucleophilic substitution reaction occurs between 2-fluorophenol and 3-methylsulfonylbenzene, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-methylsulfonylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with the removal of oxygen-containing functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-4-(3-methylsulfonylphenyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methylsulfonyl group can influence the compound’s reactivity and binding affinity to biological targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(3-methylphenyl)phenol: Lacks the sulfonyl group, resulting in different chemical properties.

    2-Fluoro-4-(3-methylsulfonylphenyl)aniline: Contains an amino group instead of a hydroxyl group, leading to different reactivity.

    2-Fluoro-4-(3-methylsulfonylphenyl)benzoic acid: Contains a carboxylic acid group, affecting its acidity and solubility.

Uniqueness

2-Fluoro-4-(3-methylsulfonylphenyl)phenol is unique due to the combination of the fluorine atom and the methylsulfonyl group on a biphenyl structure. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity.

Properties

IUPAC Name

2-fluoro-4-(3-methylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-18(16,17)11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFXNZRLNGMGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684494
Record name 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-62-8
Record name 3-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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